己二酸-2,2,5,5-d4

描述

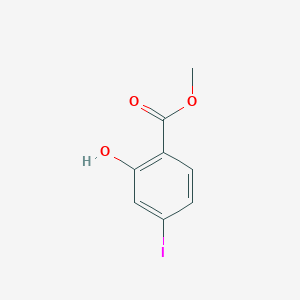

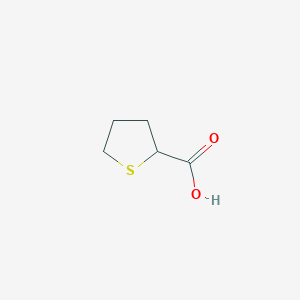

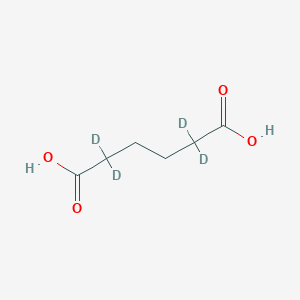

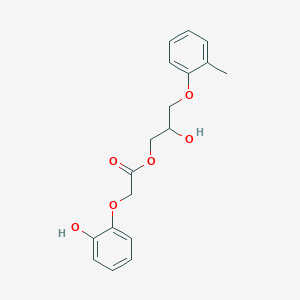

Adipic acid-2,2,5,5-d4, also known as deuterated adipic acid, is a stable, non-radioactive isotopologue of adipic acid with four deuterium atoms in place of four hydrogen atoms in the molecule. It is a white crystalline solid and is one of the most important monomers in the polymer industry .

Synthesis Analysis

Adipic acid is conventionally manufactured from petrochemicals but can also be synthesized from renewable substrates by means of biological methods . A new method of synthesis of adipic acid from cyclohexanol has been reported . The electrochemical oxidation process was investigated by taking Ti/SnO2+Sb2O3/PbO2 as anode and Cr2O7 2-/Cr3+ as indirect oxidant . The influence of Ag+ on the electro-oxidation progress of Cr3+ was discussed .

Molecular Structure Analysis

The molecular formula of Adipic acid-2,2,5,5-d4 is C6H6D4O4 . Its molecular weight is 150.17 g/mol .

Chemical Reactions Analysis

The electro-oxidation mechanism of cyclohexanol or cyclohexanone can provide a theoretical foundation for the industrial production of adipic acid .

Physical And Chemical Properties Analysis

Adipic acid-2,2,5,5-d4 is a white, crystalline solid . It has a melting point of 150.85°C and a boiling point of 337.5°C . Its density is 1360 kg/m3 at 25°C . The vapor pressure is 9.7 Pa at 18.5°C . The partition coefficient (log Kow) is 0.093 . It is soluble in methanol, ethanol, ethyl acetate, acetone, and slightly soluble in water, cyclohexane . It is insoluble in benzene, ligroin .

科学研究应用

Biosynthesis of Adipic Acid

Adipic acid is an important bulk chemical used in various industries such as the nylon industry, food, plasticizers, and pharmaceutical fields . The bio-production of adipic acid from renewable resources via engineered microorganisms is regarded as a green and potential method to replace chemical conversion . Research has been conducted on several artificial pathways for the biosynthesis of adipic acid, especially the reverse degradation pathway, which is a full biosynthetic method and has achieved the highest titer of adipic acid so far .

Production of Biodegradable Materials

Adipic acid is used in the production of biodegradable polybutylene adipate terephthalate (PBAT), an alternative material considered to be one of the most important succedaneum to solve the problem of “white pollution” .

Synthesis Over Heterogeneous Catalysts

Adipic acid is one of the most important feedstocks for producing resins, nylons, lubricants, plasticizers . Current industrial petrochemical process, producing adipic acid from KA oil, catalyzed by nitric acid, has a serious pollution to the environment, due to the formation of waste nitrous oxide . Hence, developing cleaner methods to produce adipic acid has attracted much attention of both industry and academia .

Synthesis from Bio-renewable Feedstocks

Advances have been made on adipic acid synthesis from bio-renewable feedstocks . This is part of the effort to develop more sustainable manufacturing processes that can avoid the use of toxic reagents and tedious products separation .

Cleaner Technology from Fossil Fuels

There has been recent progress on cleaner technology from fossil fuels over novel catalytic materials . This involves the oxidation of cyclohexane, cyclohexanol, cyclohexanone to produce adipic acid without the formation of any greenhouse gases .

Direct Synthesis of Adipic Acid Esters

There has been research on the direct synthesis of adipic acid esters . However, the details of this research are not readily available from the search results.

作用机制

Target of Action

Adipic Acid-2,2,5,5-d4 is primarily used in proteomics research . .

Mode of Action

It’s important to note that this compound is primarily used for research purposes .

Biochemical Pathways

Adipic acid, a six-carbon platform chemical, can be produced via reverse β-oxidation in microbial systems . The reverse adipate degradation pathway in Thermobifida fusca (Tfu RADP) is reported to be the most efficient . In this pathway, genes of Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576, and Tfu_2576 are co-expressed . .

Result of Action

It’s known that adipic acid can be used as a precursor of nylon-6,6 .

安全和危害

未来方向

Developing cleaner methods to produce adipic acid has attracted much attention of both industry and academia . The electrochemical method provides a versatile means for the selective reduction and oxidation of organic compounds . This work on recent advances in green adipic acid production will provide insights and guidance to further study of various other industrial processes for producing nylon precursors .

属性

IUPAC Name |

2,2,5,5-tetradeuteriohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480543 | |

| Record name | Adipic acid-2,2,5,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Adipic acid-2,2,5,5-d4 | |

CAS RN |

19031-55-1 | |

| Record name | Adipic acid-2,2,5,5-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19031-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl [3S-(3alpha,3aalpha,6alpha,8aalpha)]-octahydro-7,7-dimethyl-8-methylene-1H-3a,6-methanoazulen](/img/structure/B103238.png)

![N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline](/img/structure/B103244.png)